molecular formula C13H11N3O B13668066 7-(Benzyloxy)imidazo[1,2-b]pyridazine

7-(Benzyloxy)imidazo[1,2-b]pyridazine

Cat. No.: B13668066
M. Wt: 225.25 g/mol
InChI Key: NYUMIQLYNAYPFU-UHFFFAOYSA-N
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Description

7-(Benzyloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a benzyloxy substituent at the 7th position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 7-(Benzyloxy)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions to form the imidazo[1,2-b]pyridazine scaffold.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the imidazo[1,2-b]pyridazine core can be reacted with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7-(Benzyloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and bases like sodium hydride (NaH).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyloxy position.

Scientific Research Applications

7-(Benzyloxy)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of IL-17A, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to the IL-17A receptor, it prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage.

Comparison with Similar Compounds

7-(Benzyloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

7-phenylmethoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)10-17-12-8-13-14-6-7-16(13)15-9-12/h1-9H,10H2

InChI Key

NYUMIQLYNAYPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CN3N=C2

Origin of Product

United States

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